molecular formula C6H3F3O3S B2761201 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid CAS No. 1340136-76-6

5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid

Cat. No.: B2761201
CAS No.: 1340136-76-6
M. Wt: 212.14
InChI Key: UOVMUFPUISRTAW-UHFFFAOYSA-N
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Description

5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid is an organic compound with the molecular formula C6H3F3O3S and a molecular weight of 212.15 g/mol . This compound features a furan ring substituted with a trifluoromethylsulfanyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a furan derivative using reagents such as trifluoromethylsulfenyl chloride (CF3SCl) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as halogens or nitro compounds

Major Products Formed:

Scientific Research Applications

5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid involves its interaction with molecular targets through its trifluoromethylsulfanyl group. This group can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, depending on the target molecule. The compound’s effects are mediated through these interactions, which can alter the activity of enzymes, receptors, or other proteins involved in biological pathways .

Comparison with Similar Compounds

  • 5-[(Trifluoromethyl)thio]furan-2-carboxylic acid
  • 2-Furancarboxylic acid, 5-[(trifluoromethyl)thio]-

Comparison: Compared to similar compounds, 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in applications requiring enhanced molecular interactions and stability .

Properties

IUPAC Name

5-(trifluoromethylsulfanyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O3S/c7-6(8,9)13-4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVMUFPUISRTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)SC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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